molecular formula C7H14N2O B1371090 4-Amino-1-propyl-2-pyrrolidinone CAS No. 1083245-99-1

4-Amino-1-propyl-2-pyrrolidinone

Cat. No.: B1371090
CAS No.: 1083245-99-1
M. Wt: 142.2 g/mol
InChI Key: YDSUJYPZJPWCOL-UHFFFAOYSA-N
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Description

“4-Amino-1-propyl-2-pyrrolidinone” is a chemical compound with the CAS Number: 1255717-37-3 . It’s a derivative of pyrrolidin-2-one, a five-membered lactam present in both natural and synthetic compounds .


Synthesis Analysis

The synthesis of pyrrolidin-2-one derivatives, like “this compound”, can be achieved through various methods. One approach involves ring construction from different cyclic or acyclic precursors, while another involves the functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle. This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization .


Chemical Reactions Analysis

Pyrrolidin-2-one derivatives can undergo various chemical reactions. For instance, compounds were obtained by the reaction of 2-(3-methylthiophen-2-yl)succinic acid with aminoalkylmorpholine or 1-(3-aminopropyl)-4-phenylpiperazine in one step .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 178.66 g/mol, hydrogen bond donor count of 2, hydrogen bond acceptor count of 2, and rotatable bond count of 2 .

Scientific Research Applications

Synthesis of Biological Compounds

4-Amino-1-propyl-2-pyrrolidinone derivatives, particularly 4-hydroxy-2-pyrrolidinones, play a crucial role in synthesizing biologically significant compounds. They serve as synthetic subunits or chiral templates for creating various pyrrolidine alkaloids and γ-amino acids, essential in neurobiology (Park, Paik, & Lee, 2003). Additionally, these derivatives are used to produce functionalized pyrrolidines and other natural products, facilitated by gold-catalyzed cyclization approaches (Gouault et al., 2009).

Development of Chemosensors and Functional Materials

This compound derivatives are instrumental in developing novel chemosensors and functional materials. For instance, a study demonstrated the creation of a fluorescent poly(pyridine-imide) acid chemosensor using a diamine containing heterocyclic pyridine and triphenylamine substituents (Wang, Liou, Liaw, & Chen, 2008). This chemosensor exhibits unique properties like thermal stability, high glass transition temperature, and the ability to act as an “off–on” fluorescent switcher for acids.

Catalysis and Asymmetric Organocatalysis

Pyrrolidinone derivatives, including those based on this compound, find application in catalysis. They are part of ligands for asymmetric catalysis and organocatalysis, contributing to various asymmetric reactions of organic compounds. This includes reactions like aldol reactions, Mannich reactions, and Michael additions, which are crucial in green chemistry and technology applications (Zlotin, 2015).

Antioxidant Activity

Studies have shown that derivatives of this compound, such as 3-pyrroline-2-ones, exhibit significant antioxidant activity. These compounds play a structural role in bioactive natural compounds and can effectively scavenge radicals, comparable to conventional antioxidants like melatonin and gallic acid (Nguyen et al., 2022).

Medicinal Chemistry and Drug Synthesis

Pyrrolidinone derivatives are exceedingly important in medicinal chemistry. They are used in synthesizing neurological disorder therapeutics, including treatments for Parkinson’s and Alzheimer’s diseases. These derivatives serve as precursors for various medicinal compounds, highlighting their significance in drug synthesis and development (Capon, Avery, Purdey, & Abell, 2020).

Safety and Hazards

The safety data sheet for “4-Amino-1-propyl-2-pyrrolidinone” indicates that it has a hazard classification of Acute Tox. 4 Oral, with a signal word of Warning .

Future Directions

Pyrrolidin-2-one derivatives, including “4-Amino-1-propyl-2-pyrrolidinone”, have significant potential in drug discovery due to their diverse biological activities. Future research could focus on designing new pyrrolidine compounds with different biological profiles .

Biochemical Analysis

Biochemical Properties

4-Amino-1-propyl-2-pyrrolidinone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, and binding interactions with proteins .

Cellular Effects

The effects of this compound on different cell types and cellular processes are diverse. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate signaling pathways that are crucial for cell growth and differentiation, thereby impacting cellular behavior .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. Additionally, it may cause changes in gene expression, which can alter cellular functions. These molecular interactions are essential for understanding the compound’s overall impact on biological systems .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound’s stability can influence its efficacy, and its degradation products may have different biological activities. Long-term exposure to this compound can lead to changes in cellular behavior and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Understanding the dosage thresholds is crucial for determining the compound’s safety and efficacy in potential therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can affect the overall metabolic balance within cells, highlighting the compound’s role in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with transporters or binding proteins that facilitate its movement across cellular compartments. Its localization and accumulation within specific tissues can impact its overall efficacy and function .

Subcellular Localization

This compound’s subcellular localization is essential for its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall biological effects .

Properties

IUPAC Name

4-amino-1-propylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c1-2-3-9-5-6(8)4-7(9)10/h6H,2-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDSUJYPZJPWCOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CC(CC1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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